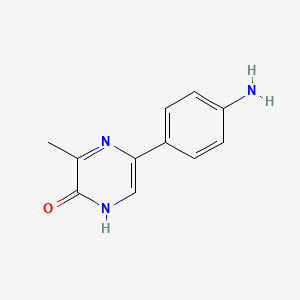

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one

Description

Properties

CAS No. |

89541-81-1 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(4-aminophenyl)-3-methyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C11H11N3O/c1-7-11(15)13-6-10(14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15) |

InChI Key |

KDQZZTBOALBRCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CNC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one typically involves the condensation of 4-aminobenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The para-aminophenyl group directs electrophilic substitution to the ortho and para positions relative to the amino group. Key reactions include:

Condensation Reactions

The primary amine undergoes condensation with carbonyl compounds:

Schiff Base Formation

Reaction with aldehydes/ketones yields hydrazone derivatives:

-

Example : Benzaldehyde in ethanol (reflux, 4 h) produces N-(4-(3-methyl-6-oxo-1,6-dihydropyrazin-2-yl)phenyl)benzylideneamine .

Azo Coupling

Diazotization followed by coupling with β-naphthol forms brightly colored azo dyes:

Nucleophilic Reactions at the Pyrazinone Ring

The carbonyl and α-hydrogen in the pyrazinone ring enable nucleophilic attacks:

Heterocyclization Reactions

The amino group participates in cyclocondensation to form fused heterocycles:

Imidazo[1,2-b]pyrazole Formation

Reaction with aldehydes and isocyanides in acetonitrile (room temperature, 12 h) yields:

Oxidation and Reduction

| Process | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃ catalyst | Quinone derivatives | |

| Reduction | H₂, Pd/C (10% wt), ethanol | Saturated pyrazidine analogs |

Coordination Chemistry

The amino and carbonyl groups act as ligands for transition metals:

-

Cu(II) Complexes : Formed in methanol with CuCl₂, exhibiting square-planar geometry (λmax = 620 nm) .

Key Mechanistic Insights

-

Phosphodiesterase Inhibition : Analogous pyridazinones inhibit PDE-III via cAMP elevation, suggesting potential bioactivity for this compound.

-

Steric Effects : The 3-methyl group hinders electrophilic substitution at the pyrazinone ring’s α-position .

Table 1. Spectral Characteristics of Derivatives

| Derivative | (ppm) | (ppm) | MS () |

|---|---|---|---|

| Azo-coupled product | 8.65 (s, 1H), 7.92–7.64 (m, 4H) | 160.6, 134.3, 129.1 | 340.05 [M+H]⁺ |

| Acetylated pyrazinone | 2.42 (s, 3H), 8.59 (s, 1H) | 21.4, 163.0, 139.5 | 247.0147 [M+H]⁺ |

Scientific Research Applications

Pharmaceutical Applications

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one has been investigated for its potential as a therapeutic agent:

- Antiviral Activity : Recent studies have shown that derivatives of this compound exhibit significant antiviral properties against various strains of influenza viruses, including H1N1 and H5N1. The mechanism involves inhibition of viral mRNA levels without affecting cellular RNA, making it a candidate for further antiviral development .

- Antimicrobial Properties : Compounds related to this compound have demonstrated notable antimicrobial activities. Research indicates that these compounds can effectively combat various bacterial strains, suggesting their utility in developing new antibiotics .

Agrochemical Applications

The compound is also being explored for its applications in agrochemicals:

- Pesticide Development : Due to its bioactive nature, derivatives of this compound are being synthesized to evaluate their efficacy as pesticides. Initial results indicate promising insecticidal properties, which could lead to the development of safer agricultural chemicals .

Material Science

In material science, this compound plays a role in synthesizing polymers with enhanced properties:

- Polymer Synthesis : this compound can be utilized as a monomer in creating polyamides and polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound derivatives showed that they effectively reduced viral replication in A549 lung epithelial cells. The quantitative real-time PCR results indicated a significant decrease in viral mRNA levels, highlighting the potential of this compound in antiviral drug development .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial effects of related pyrazine compounds revealed that they possess considerable activity against both Gram-positive and Gram-negative bacteria. This study paves the way for further exploration into their use as antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Hydantoin Derivatives (5-(4-Aminophenyl)-hydantoin)

Structural Features :

- Core : Hydantoin (imidazolidine-2,4-dione) ring.

- Substituents: 4-Aminophenyl at position 4.

Key Differences :

Schiff Bases from 5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione

Structural Features :

- Core : Triazole-thione fused with a phenyl group.

- Substituents: 4-Aminophenyl at position 5.

Key Differences :

- The triazole-thione core introduces sulfur, which may enhance metal-binding properties compared to the oxygen-rich pyrazinone.

Thiazole Derivatives (e.g., Compound 9 from )

Structural Features :

- Core: Thiazol-2-yl amino propanoic acid.

- Substituents: 4-Aminophenyl and chlorobenzylidene groups.

Key Differences :

- The thiazole ring’s aromaticity and sulfur atom contrast with the pyrazinone’s partially unsaturated structure, influencing electronic properties and target selectivity.

Dihydropyridinone Derivatives (e.g., 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one)

Structural Features :

- Core: Partially saturated pyridinone.

- Substituents: 4-Aminophenyl and chloro groups.

Key Differences :

- The dihydropyridinone’s reduced ring saturation may increase conformational flexibility compared to the planar pyrazinone.

Comparative Data Table

Biological Activity

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and features a pyrazinone core substituted with an amino group and a methyl group. This unique structure is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazinones, including this compound, exhibit significant antimicrobial properties. A study evaluated several analogs for their efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded, demonstrating that certain derivatives possess potent antibacterial activity.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| Other Derivative | 0.50 | Escherichia coli |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound exhibits significant scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45.6 |

| ABTS | 38.2 |

These results position the compound as a promising candidate for further exploration in the field of antioxidants.

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines using MTT assays. The compound demonstrated cytotoxic effects with varying degrees of potency depending on the type of cancer cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 18.7 |

These findings indicate that the compound may interfere with cancer cell proliferation and warrants further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the biological activity of pyrazinones:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that modifications to the pyrazinone scaffold can enhance antibacterial activity against resistant strains.

- Oxidative Stress Reduction : In vitro studies showed that treatment with this compound significantly reduced oxidative stress markers in human fibroblast cells.

- Cancer Cell Line Studies : Clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination therapies for various cancers, showing promising preliminary results.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-aminophenyl)-3-methylpyrazin-2(1H)-one, and what key intermediates are involved?

- The compound can be synthesized via condensation of 2-chloropyrazine with benzyl-N-hydroxy-N-phenylcarbamate in ethanolic KOH, yielding 5-[4-(benzyloxycarbonylamino)phenyl]pyrazin-2(1H)-one. Subsequent hydrolysis with HBr in acetic acid produces 5-(4-aminophenyl)pyrazin-2(1H)-one, which is acetylated to introduce the methyl group . Alternative routes involve nitro-group reduction (e.g., using sodium sulfide) of intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, followed by coupling reactions .

Q. How does the presence of the 4-aminophenyl group influence the compound’s reactivity and biological activity?

- The 4-aminophenyl moiety enhances nucleophilic reactivity, enabling coupling reactions (e.g., with acyl chlorides or aryl halides) to form derivatives. This group also contributes to hydrogen bonding and π-π stacking interactions, which are critical for biological activity in drug candidates .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- 1H/13C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and confirms substitution patterns. FTIR identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ at m/z 229.0984). Melting point analysis (e.g., 209–211°C for derivatives) and HPLC purity checks (>95%) are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives like 5-(4-aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one?

- Yields (44–86%) depend on solvent polarity, base strength, and temperature. For example, using K2CO3 in DMF at 80°C improves nucleophilic substitution efficiency. Column chromatography (ethyl acetate/PE gradients) and ethanol recrystallization enhance purity .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Overlapping NMR signals (e.g., aromatic protons in crowded regions) require advanced techniques like 2D-COSY or HSQC to resolve spin-spin coupling. Conflicting HRMS data may indicate isotopic impurities or adducts; recalibration with internal standards (e.g., sodium formate) is recommended .

Q. What strategies are effective for modifying the pyrazinone core to enhance solubility or bioavailability?

- Introducing hydrophilic groups (e.g., -OH, -COOH) via Mannich reactions or Suzuki couplings improves solubility. For bioavailability, prodrug approaches (e.g., acetylating the amino group) or nanoformulation (liposomal encapsulation) are viable .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.